molecular formula C12H16O2Si B14403893 [(4H-1-Benzopyran-2-yl)oxy](trimethyl)silane CAS No. 87532-03-4

[(4H-1-Benzopyran-2-yl)oxy](trimethyl)silane

Cat. No.: B14403893
CAS No.: 87532-03-4
M. Wt: 220.34 g/mol
InChI Key: OFDHTDZPYNLEAE-UHFFFAOYSA-N
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Description

(4H-1-Benzopyran-2-yl)oxysilane is a compound that features a benzopyran moiety linked to a trimethylsilyl group. . The trimethylsilyl group is a common functional group in organosilicon chemistry, known for its stability and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4H-1-Benzopyran-2-yl)oxysilane typically involves the reaction of a benzopyran derivative with a trimethylsilyl reagent. One common method is the reaction of 4H-1-benzopyran-2-ol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of (4H-1-Benzopyran-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4H-1-Benzopyran-2-yl)oxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzopyran derivatives with different functional groups.

    Reduction: Reduction reactions can convert the benzopyran moiety to its dihydro or tetrahydro forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various benzopyran derivatives with altered functional groups, which can be further utilized in different chemical applications.

Scientific Research Applications

(4H-1-Benzopyran-2-yl)oxysilane has several scientific research applications:

Mechanism of Action

The mechanism of action of (4H-1-Benzopyran-2-yl)oxysilane involves its interaction with various molecular targets. The benzopyran moiety can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to changes in their structure and function. The trimethylsilyl group provides stability and can facilitate the compound’s entry into cells, where it can exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4H-1-Benzopyran-2-yl)oxysilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

87532-03-4

Molecular Formula

C12H16O2Si

Molecular Weight

220.34 g/mol

IUPAC Name

4H-chromen-2-yloxy(trimethyl)silane

InChI

InChI=1S/C12H16O2Si/c1-15(2,3)14-12-9-8-10-6-4-5-7-11(10)13-12/h4-7,9H,8H2,1-3H3

InChI Key

OFDHTDZPYNLEAE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCC2=CC=CC=C2O1

Origin of Product

United States

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